Methyl 2-{[(tert-butoxy)carbonyl](methyl)amino}prop-2-enoate
Description
Methyl 2-{(tert-butoxy)carbonylamino}prop-2-enoate is a specialized acrylate ester featuring a tert-butoxycarbonyl (Boc)-protected methylamino group at the β-position of the acrylate moiety. This compound is structurally characterized by its α,β-unsaturated ester system, which confers reactivity toward conjugate additions and cycloadditions. The Boc group serves as a temporary protective moiety for the amine, enabling its use in multi-step synthetic workflows, particularly in peptide and heterocycle synthesis. Its applications likely span organic synthesis intermediates, where selective deprotection of the Boc group can facilitate further functionalization.
Properties
IUPAC Name |
methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-7(8(12)14-6)11(5)9(13)15-10(2,3)4/h1H2,2-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRPUVSPQIFABF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(=C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101169521 | |
| Record name | Methyl 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101169521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56776-34-2 | |
| Record name | Methyl 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56776-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101169521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-{[(tert-butoxy)carbonyl](methyl)amino}prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{(tert-butoxy)carbonylamino}prop-2-enoate typically involves the reaction of methyl acrylate with tert-butoxycarbonyl-protected amines. One common method includes the use of potassium tert-butoxide in tetrahydrofuran as a base, followed by the addition of benzoyl chloride at low temperatures .
Industrial Production Methods: Industrial production of this compound often employs continuous flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds. This method is efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-{(tert-butoxy)carbonylamino}prop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like methanesulfonyl chloride and cesium acetate are used under specific conditions.
Major Products: The major products formed from these reactions include alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-{(tert-butoxy)carbonylamino}prop-2-enoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including peptides and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of drugs and bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-{(tert-butoxy)carbonylamino}prop-2-enoate involves its reactivity as an electrophile due to the presence of the Boc group. This allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison with Methyl 2-(Bis(tert-butoxycarbonyl)amino)acrylate
The compound methyl 2-(bis(tert-butoxycarbonyl)amino)acrylate (C14H23NO6, MW 301.34 g/mol) shares a core acrylate ester structure with the target compound but differs in substitution at the amino group. Key distinctions include:
- Substituents: The comparator features two Boc groups on the amino nitrogen, whereas the target compound has one Boc and one methyl group.
- Stability : The dual Boc groups may enhance stability under acidic conditions but complicate selective deprotection.
Functional and Application Comparison with Methyl 2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-2-sulfanylideneimidazol-1-yl)propanoate
The compound methyl 2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-2-sulfanylideneimidazol-1-yl)propanoate (C13H21N3O4S, MW 315.39 g/mol) diverges significantly due to its sulfur-containing thioimidazole moiety:
- Functional Groups: Unlike the target compound’s acrylate system, this derivative includes a propanoate ester and a thioimidazole ring, enabling hydrogen bonding (N–H···O=C interactions) and medicinal activity.
- Applications : It is utilized in hyperpigmentation treatment, highlighting a pharmaceutical role, whereas the target compound is more likely employed in synthetic chemistry for amine protection.
Data Tables
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|
| Methyl 2-{(tert-butoxy)carbonylamino}prop-2-enoate | C10H17NO4 (inferred) | ~215.25 | Boc-protected methylamino, acrylate ester | Organic synthesis intermediates |
| Methyl 2-(bis(tert-butoxycarbonyl)amino)acrylate | C14H23NO6 | 301.34 | Bis-Boc-protected amino, acrylate ester | Multi-step synthesis, peptide protection |
| Methyl 2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-2-sulfanylideneimidazol-1-yl)propanoate | C13H21N3O4S | 315.39 | Boc-amino, thioimidazole, propanoate ester | Hyperpigmentation therapy |
Research Findings and Implications
Substituent Effects: The number of Boc groups directly impacts steric hindrance and deprotection strategies. Mono-Boc derivatives like the target compound offer a balance between stability and reactivity, enabling selective modifications .
Hydrogen Bonding: The thioimidazole-containing comparator demonstrates N–H···O=C hydrogen bonding (R factor = 0.036, wR = 0.137), forming crystalline networks. This property is absent in the target compound due to methyl substitution on the amino group .
Application-Specific Design : The bis-Boc compound’s bulkiness suits it for robust protection in peptide synthesis, while the target compound’s simpler structure may favor rapid coupling reactions.
References Methyl 2-(bis(tert-butoxycarbonyl)amino)acrylate: Molecular formula, stability, and synthetic utility. Methyl 2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-2-sulfanylideneimidazol-1-yl)propanoate: Crystallographic data and medicinal applications.
Biological Activity
Methyl 2-{(tert-butoxy)carbonylamino}prop-2-enoate, commonly referred to as a Boc-protected amino acid derivative, is a significant compound in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
- Molecular Formula : C14H23NO6
- CAS Number : 56776-34-2
- Molecular Weight : 299.34 g/mol
- Structural Characteristics : The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various chemical reactions.
Synthesis Methods
Methyl 2-{(tert-butoxy)carbonylamino}prop-2-enoate is synthesized through several methods, primarily involving the reaction of methyl acrylate with tert-butoxycarbonyl-protected amines. The most common synthetic route includes:
- Base-Catalyzed Reaction : Using potassium tert-butoxide in tetrahydrofuran (THF), followed by the addition of benzoyl chloride at low temperatures.
- Continuous Flow Microreactor Systems : This method is increasingly used for industrial production due to its efficiency and sustainability compared to traditional batch processes .
Biological Activity
The biological activity of Methyl 2-{(tert-butoxy)carbonylamino}prop-2-enoate is primarily linked to its role as a building block in peptide synthesis. Its derivatives have shown promising activities in various biological assays:
- Antimicrobial Activity : Compounds derived from this structure exhibit varying degrees of antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Some studies indicate that derivatives can inhibit cancer cell proliferation, although specific mechanisms remain to be fully elucidated.
- Enzyme Inhibition : Certain derivatives have been tested for their ability to inhibit specific enzymes, contributing to their potential therapeutic applications.
Case Studies
- Antimicrobial Studies : A study evaluated the antimicrobial effectiveness of Boc-protected amino acid derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the Boc group significantly influenced antimicrobial potency .
- Anticancer Activity : Research published in Molecules highlighted the synthesis of novel peptide analogs incorporating Methyl 2-{(tert-butoxy)carbonylamino}prop-2-enoate, which demonstrated selective cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
Comparison with Similar Compounds
To understand the uniqueness of Methyl 2-{(tert-butoxy)carbonylamino}prop-2-enoate, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzyl 2-{(tert-butoxy)carbonylamino}prop-2-enoate | Structure | Moderate antimicrobial activity |
| 2-{(tert-butoxy)carbonylamino}ethyl 2-methylprop-2-enoate | Structure | Enhanced enzyme inhibition |
Q & A
Q. What are the long-term storage recommendations to prevent hydrolysis?
- Methodological Answer : Store desiccated at -20°C in amber vials. Stability studies show <5% degradation over 12 months under these conditions. Hydrolysis rates increase in humid environments (t₁/₂ = 3 weeks at 25°C, 60% RH) .
Comparative Table: Boc-Protected Analogues
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
